DL-erythro-Dihydrosphingosine

説明

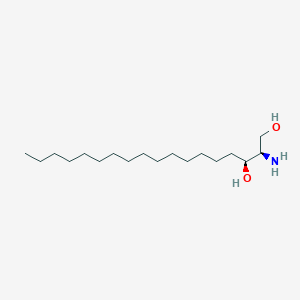

DL-erythro-Dihydrosphingosine (CAS 3102-56-5), also known as sphinganine, is a bioactive sphingolipid precursor critical for membrane structure and cellular signaling. Its molecular formula is C₁₈H₃₉NO₂, with a molecular weight of 301.51 Da . Structurally, it features an 18-carbon chain with amino and hydroxyl groups at positions 2 and 3, respectively, in the erythro stereochemical configuration .

This compound plays a pivotal role in sphingolipid metabolism, serving as a precursor for complex lipids like ceramides and sphingomyelins . It modulates key cellular processes, including apoptosis, proliferation, and differentiation, by interacting with protein kinases (e.g., PKC) and phospholipases (e.g., PLA₂) . Dysregulation of its metabolism is implicated in cancer, neurodegenerative disorders, and metabolic syndromes .

特性

IUPAC Name |

(2R,3S)-2-aminooctadecane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017398 | |

| Record name | DL-Erythro-Dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-56-5, 6036-76-6 | |

| Record name | rel-(2R,3S)-2-Amino-1,3-octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-2-Amino-1,3-octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6036-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Erythro-Dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

合成経路と反応条件: DL-エリスロ-ジヒドロスフィンゴシンは市販の出発物質から合成することができます。一般的な方法の1つは、D-エリスロ-スフィンゴシンまたはDL-エリスロ-スフィンガニンを出発物質として使用する方法です。 この手順は、リン酸化されたスフィンゴイド塩基を3段階で生成し、全体収率は32-39%です .

工業生産方法: DL-エリスロ-ジヒドロスフィンゴシンの工業生産には、同様の合成経路を用いた大規模合成が用いられます。 このプロセスには、官能基の保護、選択的リン酸化、脱保護の各段階が含まれ、高純度の最終生成物が得られます .

化学反応の分析

Synthetic Routes and Template-Based Reactions

DL-erythro-Dihydrosphingosine has been synthesized via stereoselective methods using chiral templates. A 1,5-dioxaspiro[3.2]hexane derived from L-serine serves as a versatile precursor for aminodiol sphingoid bases. This template undergoes regioselective ring-opening reactions, enabling the introduction of amino and hydroxyl groups at specific positions to yield D-erythro-dihydrosphingosine .

Key Reaction Steps :

-

Ring-opening : Acid-catalyzed hydrolysis of the spirocyclic template.

-

Aminolysis : Introduction of the amino group via nucleophilic substitution.

Example Synthesis :

| Step | Reagents/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| 1 | L-serine derivative → 1,5-dioxaspiro[3.2]hexane | Template formation | 72% |

| 2 | H<sub>2</sub>O, HCl | Ring-opening to aminodiol | >90% erythro selectivity |

Enzymatic Phosphorylation by Sphingosine Kinases

This compound is a substrate for sphingosine kinases (SK1 and SK2), which phosphorylate it to dihydrosphingosine-1-phosphate (DHS1P). This reaction is critical in sphingolipid signaling pathways.

Kinetic Parameters :

Inhibitors :

科学的研究の応用

Inhibition of Protein Kinase C (PKC)

DL-erythro-Dihydrosphingosine is recognized as an inhibitor of Protein Kinase C (PKC), which plays a crucial role in various cellular signaling pathways. PKC is involved in regulating cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can affect these processes, making it a valuable tool for studying cell signaling and cancer biology .

Induction of Apoptosis

Research has demonstrated that different stereoisomers of sphingosine can induce apoptosis in cancer cells through mechanisms involving the inhibition of mitogen-activated protein kinase (MAPK) activity. However, this compound was found to be inactive in this regard compared to other forms like D-erythro-sphingosine, which exhibited stronger effects . This specificity highlights the importance of stereochemistry in the biological activity of sphingolipids.

Antiviral Activity

One of the most promising applications of this compound is its role in antiviral therapies, particularly against HIV. Studies have shown that dihydrosphingosine can enhance the antiviral activity of peptides derived from the HIV envelope protein. These sphingopeptides demonstrated nanomolar activity against HIV-1 strains, including those resistant to existing treatments. The mechanism involves the incorporation of dihydrosphingosine into viral membranes, thereby interfering with viral fusion and entry into host cells .

Blockade of Phospholipases A2 (PLA2)

In addition to its effects on PKC, this compound also inhibits phospholipases A2 (PLA2). PLA2 enzymes are involved in the hydrolysis of phospholipids and play roles in inflammatory responses and cell signaling pathways. The ability to block PLA2 activities positions this compound as a potential candidate for research into inflammatory diseases and related therapeutic interventions .

Research Applications

This compound serves as a standard lipid in various assays, including kinetics studies and quantification assays for sphingolipid metabolism. Its role as a precursor for other bioactive lipids further underscores its importance in lipid biochemistry .

Case Studies

作用機序

DL-エリスロ-ジヒドロスフィンゴシンは、タンパク質キナーゼC、ホスホリパーゼA2、ホスホリパーゼDを阻害することでその効果を発揮します . これらの酵素は、シグナル伝達、炎症、アポトーシスを含む様々な細胞プロセスに関与しています。 これらの酵素を阻害することで、DL-エリスロ-ジヒドロスフィンゴシンは細胞の成長、分化、生存を調節します .

類似化合物との比較

Comparative Analysis with Structurally and Functionally Related Compounds

Stereoisomeric Comparisons

DL-erythro-Dihydrosphingosine vs. DL-threo-Dihydrosphingosine

- Apoptosis Induction :

In human tumor cell lines, this compound lacks apoptotic activity, contrasting with the potent apoptosis-inducing effects of D-erythro-sphingosine. DL-threo-Dihydrosphingosine also remains inactive .

| Compound | Sphingosine Kinase Activity (% of D-erythro-Sphingosine) | Apoptosis Induction (Tumor Cells) |

|---|---|---|

| This compound | 30% | Inactive |

| DL-threo-Dihydrosphingosine | 0% | Inactive |

| D-erythro-Sphingosine | 100% | Potent |

Functional Analogues

Psychosine (Galactosylsphingosine)

- Psychosine shares structural similarities but contains a galactose moiety. It shows weak phosphorylation activity (50% lower than sphingosine) in Jurkat T-cell assays, suggesting reduced efficacy in kinase activation .

C2-Ceramide (N-Acetylsphingosine)

Key Research Findings

Enzyme Specificity :

this compound's erythro configuration is essential for sphingosine kinase recognition, as threo isomers fail to act as substrates .

Membrane Interaction : Its amphipathic structure facilitates integration into lipid rafts, influencing membrane fluidity and protein localization—a property absent in shorter-chain analogues like C2-ceramide .

生物活性

DL-erythro-Dihydrosphingosine (DHS) is a sphingoid base that plays a crucial role in various biological activities, particularly in cell signaling and apoptosis. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₉NO₂ |

| Molecular Weight | 301.508 g/mol |

| Density | 0.927 g/cm³ |

| Melting Point | 70-72 °C |

| Boiling Point | 446.2 °C at 760 mmHg |

| CAS Number | 3102-56-5 |

These properties contribute to its functional roles in biological systems.

Apoptosis Induction

Research indicates that this compound does not induce apoptosis in various cancer cell lines, contrasting with its stereoisomer D-erythro-sphingosine (Sph), which exhibits strong apoptotic effects. In a study involving solid tumor cell lines, this compound was found to be completely inactive in inducing apoptosis and inhibiting mitogen-activated protein kinase (MAPK) activity, suggesting that the specific structure of sphingosine is critical for these actions .

Inhibition of Phospholipase A2

This compound has been identified as a potent inhibitor of cytosolic phospholipase A2 (PLA2). In vitro studies demonstrated that it significantly inhibited arachidonic acid release from PC12 and L929 cells upon stimulation, indicating its role in modulating inflammatory responses through PLA2 inhibition . This action could have implications for conditions characterized by excessive inflammation.

Antiviral Activity

Interestingly, dihydrosphingosine derivatives, including this compound, have shown promising antiviral activity against HIV. A study reported that dihydrosphingosine conjugated to peptides exhibited nanomolar antiviral activity (IC50 as low as 120 nM) against HIV-1 strains. This suggests that DHS may play a role in the development of novel antiviral therapies by targeting viral fusion processes .

Case Study: Cancer Cell Lines

A comparative study evaluated the effects of different sphingoid bases on apoptosis induction in various cancer cell lines. The results indicated that while D-erythro-sphingosine effectively induced apoptosis and inhibited MAPK pathways, this compound remained inactive across all tested lines, underscoring the specificity of sphingoid structures in mediating biological responses .

Research Findings: Inhibition of Arachidonic Acid Release

In another study focused on inflammatory responses, researchers found that exogenous addition of this compound inhibited mastoparan-stimulated arachidonic acid release in PC12 cells. This finding highlights the compound's potential utility in managing inflammatory diseases through modulation of lipid signaling pathways .

Q & A

Q. Table 2: Common Statistical Parameters

| Parameter | Application | Example |

|---|---|---|

| EC50 | Inhibitory potency | 25 µM for PLA2 inhibition |

| R² | Model fit quality | R² > 0.95 for dose-response curves |

| p-value | Significance threshold | p < 0.05 for ANOVA |

Methodological Best Practices

- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

"Does this compound modulate ceramide synthase activity in a cell-type-dependent manner?"

- Data Reproducibility : Document all experimental parameters (e.g., pH, incubation time) in supplemental materials, adhering to journal guidelines .

- Ethical Compliance : Obtain institutional review for studies involving human-derived cells or animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。